molecular formula C13H7F3O2 B6400001 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261883-02-6

5-(2,3-Difluorophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6400001
CAS RN: 1261883-02-6
M. Wt: 252.19 g/mol
InChI Key: ZJAAMQBVGOUXTG-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-2-fluorobenzoic acid, commonly referred to as DFBPA, is a fluorinated aromatic acid that has been used in various scientific research applications. It is a versatile molecule with unique properties that make it suitable for a variety of applications.

Scientific Research Applications

DFBPA has been used in a variety of scientific research applications, including as a surfactant, a catalyst, an antioxidant, and a corrosion inhibitor. It has also been used as a component in the synthesis of other compounds, such as polymers and pharmaceuticals. DFBPA has been used in the study of cell membranes, enzymatic reactions, and the production of biofuels.

Mechanism of Action

DFBPA acts as a surfactant by reducing the surface tension of a solution. This allows it to interact with other molecules and form micelles, which are small aggregates of molecules that are held together by hydrophobic interactions. DFBPA also acts as a catalyst, which means it can speed up chemical reactions without being consumed in the process. It can also act as an antioxidant, which means it can scavenge free radicals and prevent oxidative damage. Lastly, DFBPA can act as a corrosion inhibitor, which means it can prevent metal surfaces from corroding.
Biochemical and Physiological Effects
DFBPA has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with cell membranes, which can affect the permeability of the cell. It has also been shown to interact with enzymes, which can affect the activity of the enzyme. Lastly, it has been shown to affect the production of biofuels, which can affect the efficiency of the biofuel production process.

Advantages and Limitations for Lab Experiments

DFBPA has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is versatile and can be used in a variety of experiments. One limitation is that it is not very stable and can decompose over time. Another limitation is that it can be toxic if not handled properly.

Future Directions

DFBPA has a variety of potential future directions. One potential direction is the development of new synthesis methods for DFBPA. Another potential direction is the study of its biochemical and physiological effects on living organisms. A third potential direction is the development of new applications for DFBPA, such as in the synthesis of new compounds or in the production of biofuels. Lastly, a fourth potential direction is the development of new methods for the safe handling and storage of DFBPA.

Synthesis Methods

DFBPA can be synthesized through a variety of methods, including a palladium-catalyzed reaction, a nitrile-based reaction, and a direct fluorination reaction. The palladium-catalyzed reaction is the most common method and involves the reaction of 2,3-difluorobenzoic acid with a palladium catalyst in the presence of an organic base. The nitrile-based reaction involves the reaction of a nitrile with a 2,3-difluorobenzoic acid in the presence of a base. The direct fluorination reaction involves the reaction of a 2,3-difluorobenzoic acid with a fluorinating agent.

properties

IUPAC Name

5-(2,3-difluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAAMQBVGOUXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689660
Record name 2',3',4-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261883-02-6
Record name 2',3',4-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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